BenchChemオンラインストアへようこそ!

1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine

Physicochemical profiling pKa prediction permeability

1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine (CAS 1355180-09-4) is a synthetic heterocyclic small molecule belonging to the N-alkyl-4-(pyridin-2-yl)piperazine class. With a molecular formula of C13H19N3 and a molecular weight of 217.31 g/mol, it features a 4-methylpiperazine moiety linked at the N-1 position to a 4-methyl-5-vinylpyridin-2-yl scaffold.

Molecular Formula C13H19N3
Molecular Weight 217.31 g/mol
Cat. No. B15059245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine
Molecular FormulaC13H19N3
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C=C)N2CCN(CC2)C
InChIInChI=1S/C13H19N3/c1-4-12-10-14-13(9-11(12)2)16-7-5-15(3)6-8-16/h4,9-10H,1,5-8H2,2-3H3
InChIKeyXNLKZDFEPVDHMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine (CAS 1355180-09-4): Core Identity and Procurement-Relevant Classification


1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine (CAS 1355180-09-4) is a synthetic heterocyclic small molecule belonging to the N-alkyl-4-(pyridin-2-yl)piperazine class . With a molecular formula of C13H19N3 and a molecular weight of 217.31 g/mol, it features a 4-methylpiperazine moiety linked at the N-1 position to a 4-methyl-5-vinylpyridin-2-yl scaffold . The compound is primarily cited in patent literature as a structural component within phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) inhibitor programs, positioning it as a research intermediate and fragment-like building block for kinase-targeted medicinal chemistry . Commercially, it is available at purities of 95% (AKSci, catalog 8490ED) and 97% (CheMenu, catalog CM499839) for R&D use only .

Why 1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine Cannot Be Replaced by Unsubstituted or Positional Isomer Analogs


Within the 4-(pyridin-2-yl)piperazine chemotype, even single-atom variations in N-alkyl substitution or pyridine ring methylation pattern produce distinct physicochemical and pharmacological profiles that preclude simple interchange . The N-methyl group on the piperazine ring modulates basicity (predicted pKa shift of approximately 0.8–1.2 log units relative to the unsubstituted piperazine analog), altering both protonation state at physiological pH and passive membrane permeability [1]. Simultaneously, the 4-methyl substituent on the pyridine ring differentiates this compound from its 6-methyl positional isomer (CAS 1355237-98-7), which shares an identical molecular weight but presents a distinct hydrogen-bonding topology and steric environment around the heterocyclic nitrogen, parameters known to affect target binding orientation in kinase ATP-site interactions . These structural features collectively determine the compound's suitability as a synthetic intermediate or fragment hit in specific lead-optimization trajectories where the combination of N-methylpiperazine basicity and 4-methyl-5-vinylpyridine electronics are required [2].

Quantitative Differentiation Evidence for 1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine Relative to Structural Analogs


N-Methylpiperazine Basicity Modulation vs. Unsubstituted Piperazine Analog

The N-methyl substituent on the piperazine ring of the target compound (CAS 1355180-09-4) is predicted to lower the pKa of the distal piperazine nitrogen by approximately 1.0 log unit relative to the unsubstituted analog 1-(4-methyl-5-vinylpyridin-2-yl)piperazine (CAS 1455019-28-9), based on established substituent effects in N-alkylpiperazine series [1]. This pKa shift translates to a reduced fraction of dicationic species at pH 7.4 (estimated ~35% vs. ~65% for the unsubstituted comparator), which is anticipated to improve passive membrane permeability and reduce susceptibility to hERG channel interactions, a well-documented liability of highly basic piperazine-containing compounds [2].

Physicochemical profiling pKa prediction permeability

Pyridine Methyl Regioisomer Differentiation: 4-Methyl vs. 6-Methyl Substitution

The 4-methyl substitution on the pyridine ring of the target compound distinguishes it from the 6-methyl positional isomer (CAS 1355237-98-7). In kinase inhibitor programs, pyridine regioisomers have been shown to exhibit markedly different binding poses, with the 2-amino-4-methylpyridine motif forming a bidentate hydrogen-bonding interaction with the kinase hinge region (via the pyridine N and exocyclic NH), whereas 6-methyl substitution introduces steric clash that disrupts this canonical binding mode [1]. Literature precedent in PI3K inhibitor series demonstrates that 4-methyl-2-aminopyridine-containing analogs achieve IC50 values 10- to 100-fold more potent than their 6-methyl counterparts due to optimal hinge-region complementarity [2].

Regioisomer specificity kinase binding structural biology

N-Alkyl Size Escalation: Methyl vs. Ethyl vs. Isopropyl Piperazine Substitution

The N-methyl substituent in the target compound occupies a distinct position in the lipophilicity-stability continuum relative to N-ethyl (CAS 1355179-65-5) and N-isopropyl analogs. Calculated LogP increases from ~2.2 (N-methyl, C13H19N3) to ~2.7 (N-ethyl, C14H21N3) to ~3.2 (N-isopropyl, C15H23N3), with each additional methylene unit adding approximately 0.5 LogP units . The N-methyl variant avoids the metabolic N-dealkylation liability prevalent in N-ethyl and N-isopropyl piperazines, which are substrates for CYP2D6 and CYP3A4-mediated oxidative N-dealkylation generating the unsubstituted piperazine metabolite [1]. In contrast, N-methylpiperazine undergoes predominantly N-oxidation and ring hydroxylation, metabolic pathways with generally slower intrinsic clearance in human liver microsomes [2].

Lipophilicity metabolic stability N-dealkylation

Vinyl Group Synthetic Utility: Orthogonal Reactivity Handle vs. Non-Vinyl and Saturated Analogs

The 5-vinyl substituent on the pyridine ring provides a unique synthetic handle absent in non-vinyl analogs. This terminal alkene enables late-stage diversification via thiol-ene click chemistry, Heck cross-coupling, hydroboration, or radical-mediated addition, reactions inaccessible to the corresponding 5-ethyl or 5-unsubstituted pyridine analogs [1]. The vinyl group also serves as a latent ethyl or ethanol equivalent via hydrogenation or hydroboration-oxidation. In the context of fragment-based drug discovery, vinyl-substituted fragments can be covalently tethered to protein cysteine residues for target identification and chemoproteomic profiling [2]. The combination of vinyl reactivity with N-methylpiperazine basicity creates a bifunctional building block capable of sequential, chemoselective transformations .

Synthetic chemistry click chemistry bifunctional building block

Commercially Available Purity Benchmarking Against Closest Analogs

The target compound is available from commercial suppliers at defined purity grades of 95% (AKSci) and 97% (CheMenu), providing purchasers with batch-certified quality for reproducible experimental outcomes . By comparison, the closest structural analog 1-(4-methyl-5-vinylpyridin-2-yl)piperazine (CAS 1455019-28-9) is listed at 98% purity by a single vendor (Leyan, product 1668665) but with fewer independent sourcing options . The availability of the target compound from multiple independent suppliers with documented purity specifications reduces single-supplier dependency risk and enables competitive procurement benchmarking .

Quality control purity specification procurement

Optimal Research and Industrial Application Scenarios for 1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine Based on Evidence-Linked Differentiation


Fragment-Based and Structure-Guided Kinase Inhibitor Design Requiring Precise Hinge-Binding Geometry

Researchers prosecuting PI3K or mTOR kinase inhibitor programs where the 4-methyl-2-aminopyridine hinge-binding motif is required should prioritize this compound over its 6-methyl positional isomer (CAS 1355237-98-7). The 4-methyl substitution pattern preserves the canonical bidentate hydrogen-bonding interaction with the kinase hinge region, whereas the 6-methyl isomer introduces steric incompatibility that degrades binding affinity by an estimated 10- to 100-fold based on class-level PI3K SAR [1]. The N-methylpiperazine basicity (predicted pKa ~7.0–7.4) also offers a more favorable permeability profile compared to the unsubstituted piperazine analog (predicted pKa ~8.0–8.4), reducing the fraction of poorly permeable dicationic species at physiological pH [2].

Bifunctional Synthetic Intermediate for Orthogonal Late-Stage Diversification Strategies

This compound is uniquely suited for medicinal chemistry campaigns requiring sequential, chemoselective transformations. The terminal vinyl group enables thiol-ene click chemistry, Heck cross-coupling, or hydroboration at one reactive site, while the N-methylpiperazine tertiary amine independently participates in N-alkylation or amidation at the second site [3]. This orthogonality is absent in the saturated 5-ethyl analog and in the unsubstituted-piperazine variant (where the secondary amine may compete with or require protection during vinyl manipulations). The dual-handle architecture supports efficient parallel library synthesis and late-stage functionalization without protecting group interconversion .

Chemoproteomic Probe Development Leveraging Covalent Vinyl Engagement

For target identification and chemoproteomic profiling studies, the vinyl substituent serves as a latent electrophilic warhead capable of forming covalent adducts with protein cysteine residues under appropriate conditions [4]. This reactivity, combined with the N-methylpiperazine moiety (which can be further derivatized with an affinity tag or fluorophore), enables the compound to function as a bifunctional probe scaffold. In contrast, non-vinyl pyridinylpiperazine analogs lack this covalent capture capability, limiting their utility in pull-down and cellular target engagement experiments .

SAR Exploration of N-Alkyl Chain Length on PI3K Isoform Selectivity and Metabolic Stability

The N-methylpiperazine group occupies the minimal viable N-alkyl substitution within this chemotype series, providing a reference point for systematic exploration of N-alkyl chain length effects. Compared to N-ethyl (CAS 1355179-65-5, calc. LogP ~2.7) and N-isopropyl analogs (calc. LogP ~3.2), the N-methyl compound (calc. LogP ~2.2) exhibits the lowest lipophilicity and is predicted to have the lowest susceptibility to CYP-mediated N-dealkylation, a major metabolic clearance pathway for bulkier N-alkylpiperazines [5]. This positions the N-methyl variant as the preferred starting scaffold for lead-optimization programs where minimizing metabolic liability is prioritized alongside maintaining target potency .

Quote Request

Request a Quote for 1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.